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Compound of Interest

Compound Name:
(Pentamethylphenyl)(piperidin-4-

yl)methanone

CAS No.: 175136-85-3

Cat. No.: B064985 Get Quote

Technical Guide for Drug Development Professionals

Executive Technical Summary
The pentamethylpiperidine class, exemplified by Pempidine (1,2,2,6,6-pentamethylpiperidine),

represents a distinct category of ganglionic blocking agents. Unlike quaternary ammonium

compounds (e.g., hexamethonium) which are permanently charged and polar,

pentamethylpiperidines are tertiary amines. This structural distinction confers high lipophilicity,

allowing for oral bioavailability and blood-brain barrier (BBB) penetration.

Core Mechanism: Non-competitive antagonism of neuronal nicotinic acetylcholine receptors

(nAChRs), primarily the

subtype located in autonomic ganglia. Therapeutic Consequence: "Chemical
sympathectomy"—simultaneous dampening of sympathetic and parasympathetic outflow.

Structural Pharmacology & Pharmacodynamics
The Pharmacophore
The Pempidine scaffold consists of a piperidine ring fully methylated at the 2 and 6 positions

(tetramethyl) plus an N-methyl group.
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Steric Hindrance: The four methyl groups adjacent to the nitrogen create a "steric shell." This

prevents rapid metabolic N-demethylation and contributes to a long duration of action.

pKa & Ionization: With a pKa of ~11.2, pempidine exists largely as a cation at physiological

pH (7.4), which is the active form for receptor binding. However, the equilibrium allows

enough uncharged species to facilitate rapid membrane permeation.

Receptor Interaction (The "Open Channel Block" Model)
Unlike competitive antagonists (e.g., trimethaphan) that bind to the acetylcholine (ACh)

recognition site, pentamethylpiperidines function primarily as open channel blockers.

State-Dependence: The drug binds preferentially to the nAChR when the ion channel is in

the open state (activated by ACh).

Binding Site: The cationic ammonium head of pempidine enters the receptor pore and

interacts with electronegative residues (serine/threonine rings) deep within the

transmembrane domain.

Occlusion: The bulky pentamethyl scaffold physically occludes the pore, preventing

and

influx.

Use-Dependence: Blockade intensity increases with synaptic activity; more frequent channel

opening allows greater drug access to the blocking site.

Comparative Selectivity
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Signal Transduction & Pathway Interruption
The following Graphviz diagram illustrates the interruption of autonomic signaling by

pentamethylpiperidine.
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Caption: Figure 1. Mechanism of ganglionic blockade. Pempidine enters the activated (open)

nAChR pore, sterically occluding ion flux and preventing postganglionic depolarization.
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Medicinal Chemistry Insight: The
"Pentamethylphenyl" Moiety
Clarification for Drug Designers: If your interest lies in the Pentamethylphenyl group (a phenyl

ring with 5 methyls) rather than the piperidine drug class, this moiety is currently utilized in

"Magic Methyl" strategies to improve metabolic stability.

Mechanism: The dense array of methyl groups on the phenyl ring creates a molecular wall.

Application: It protects labile linkers (e.g., sulfonamides, esters) from enzymatic hydrolysis or

nucleophilic attack by creating extreme steric crowding around the attachment point.

Recent Examples: Used in experimental HCV inhibitors and CYP46A1 inhibitors to prolong

half-life without altering the core pharmacophore significantly.

Experimental Protocols for Validation
To validate the mechanism of action for a pentamethylpiperidine derivative, the following

protocols are the industry standard.

In Vitro: Patch-Clamp Electrophysiology (nAChR
Blockade)
Objective: Confirm "open channel block" mechanism vs. competitive antagonism.

Cell Line: HEK293 cells stably expressing human

nAChR.

Setup: Whole-cell patch-clamp configuration.

Agonist Application: Apply Acetylcholine (100

M) for 2 seconds to elicit inward current (

).

Antagonist Protocol:
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Co-application: Apply ACh + Test Compound simultaneously.

Pre-incubation: Incubate Test Compound for 2 mins, then apply ACh.

Analysis:

If Co-application inhibits effectively but shows voltage-dependence (blockade increases at

hyperpolarized potentials), it indicates pore blockage.

If inhibition is voltage-independent and surmountable by high ACh, it indicates competitive

antagonism.

In Vivo: Ganglionic Blockade Assay (Cat Nictitating
Membrane)
Objective: Measure sympatholytic efficacy in a live system.

Subject: Anesthetized cat (chloralose/urethane).

Preparation: Isolate the cervical sympathetic trunk (preganglionic) and the nictitating

membrane (effector).

Stimulation: Electrical stimulation of the preganglionic nerve (square waves, 10-20 Hz)

causes membrane contraction.

Administration: IV bolus of Pentamethylpiperidine (0.1 - 2.0 mg/kg).

Endpoint:

Measure % reduction in contraction force.

Control: Verify that contraction induced by postganglionic stimulation or direct adrenergic

agonist (phenylephrine) is NOT blocked. This confirms the block is at the ganglion, not the

effector.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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